molecular formula C19H15N3O6 B11950544 N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide CAS No. 853329-63-2

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide

Cat. No.: B11950544
CAS No.: 853329-63-2
M. Wt: 381.3 g/mol
InChI Key: XXLOQURNQQLOFV-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using nitric acid and sulfuric acid.

    Furyl Group Introduction: Formation of the furyl group through cyclization reactions involving furan derivatives.

    Amide Formation: Coupling of the nitrophenyl and furyl groups with a propanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: May serve as a lead compound for developing new pharmaceuticals.

    Industry: Possible applications in materials science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamide
  • N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
  • N-(2-nitrophenyl)-3-[5-(4-nitrophenyl)-2-furyl]propanamide

Uniqueness

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is unique due to its specific arrangement of nitrophenyl and furyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

853329-63-2

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15N3O6/c23-19(20-16-6-1-2-7-17(16)22(26)27)11-9-15-8-10-18(28-15)13-4-3-5-14(12-13)21(24)25/h1-8,10,12H,9,11H2,(H,20,23)

InChI Key

XXLOQURNQQLOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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